

An In-depth Technical Guide to L-Homophenylalanine tert-butyl ester hydrochloride

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Compound of Interest

Compound Name: *L-Homophenylalanine tert-butyl ester hydrochloride*

Cat. No.: B596667

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **L-Homophenylalanine tert-butyl ester hydrochloride**, a key building block in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and illustrates its application in a common biochemical workflow.

Physicochemical Properties

L-Homophenylalanine tert-butyl ester hydrochloride is a derivative of the non-proteinogenic amino acid L-homophenylalanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis and other complex organic syntheses. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Table 1: Physicochemical Data for **L-Homophenylalanine tert-butyl ester hydrochloride**

Property	Value	Source(s)
Molecular Weight	271.78 g/mol	[1][2][3][4]
Molecular Formula	C ₁₄ H ₂₂ ClNO ₂	[1][3][4]
CAS Number	130316-46-0	[1][2][3][4]
Appearance	White to off-white powder	
Storage Conditions	Room temperature, desiccated	[2]

Experimental Protocols

This protocol describes a general method for the esterification of L-homophenylalanine to its tert-butyl ester, followed by conversion to the hydrochloride salt. This method is adapted from established procedures for the tert-butylation of amino acids.

Materials:

- L-Homophenylalanine
- Dioxane (anhydrous)
- Isobutylene
- p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)
- 10% Sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous diethyl ether
- Hydrogen chloride (gas or solution in diethyl ether)
- Autoclave or a sealed pressure vessel
- Standard laboratory glassware

- Rotary evaporator

Procedure:

Step 1: Esterification

- In a suitable pressure vessel, suspend L-homophenylalanine in anhydrous dioxane.
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.
- Cool the mixture and add a molar excess of liquefied isobutylene.
- Seal the vessel and stir the reaction mixture at room temperature for 4-5 days. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude L-Homophenylalanine tert-butyl ester as a free base.

Step 2: Hydrochloride Salt Formation

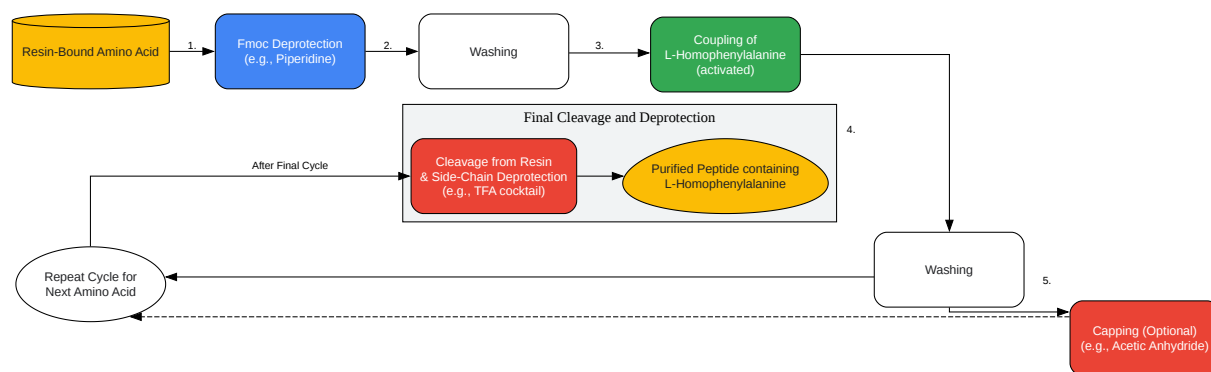
- Dissolve the crude L-Homophenylalanine tert-butyl ester in approximately 10 volumes of anhydrous diethyl ether.
- Cool the solution to -20°C using a suitable cooling bath.
- Slowly add one equivalent of a solution of hydrogen chloride in dry ether. Alternatively, bubble dry hydrogen chloride gas through the solution until precipitation is complete.
- Stir the mixture at low temperature for a short period.

- Collect the precipitated solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield **L-Homophenylalanine tert-butyl ester hydrochloride**.

Applications in Peptide Synthesis

L-Homophenylalanine tert-butyl ester hydrochloride is frequently utilized in solid-phase peptide synthesis (SPPS), particularly in protocols employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The tert-butyl ester effectively protects the C-terminus of the amino acid, preventing unwanted side reactions during peptide chain elongation.

The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle where **L-Homophenylalanine tert-butyl ester hydrochloride** is incorporated.



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